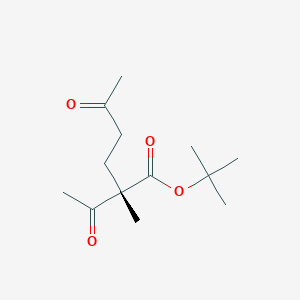
tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetyl group, and a keto group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of acid chlorides and tert-butyl alcohol in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Applications De Recherche Scientifique
Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The presence of the tert-butyl group can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the keto group.
Tert-butyl methyl ether: Contains a tert-butyl group but differs in functional groups.
Tert-butyl chloride: Contains a tert-butyl group but is a halide.
Uniqueness
Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both the keto and ester groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
918131-52-9 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate |
InChI |
InChI=1S/C13H22O4/c1-9(14)7-8-13(6,10(2)15)11(16)17-12(3,4)5/h7-8H2,1-6H3/t13-/m0/s1 |
Clé InChI |
GDYXFCNNMQCUGG-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)CC[C@@](C)(C(=O)C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)CCC(C)(C(=O)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


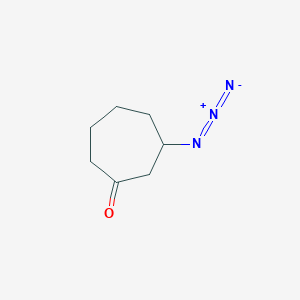
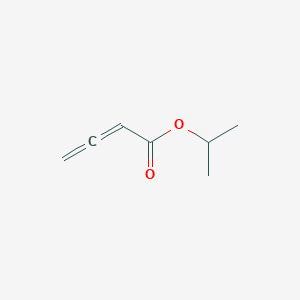
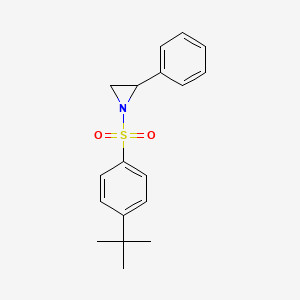
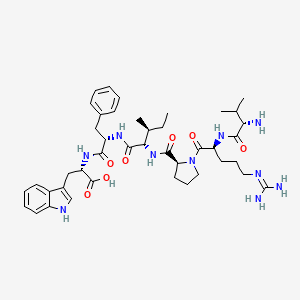
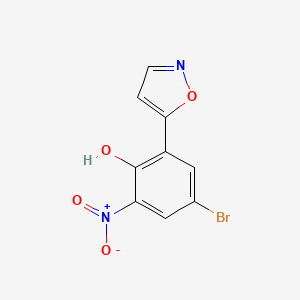
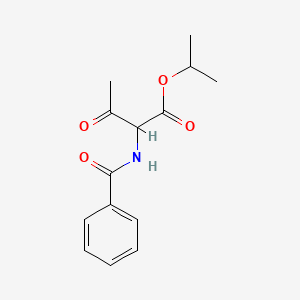
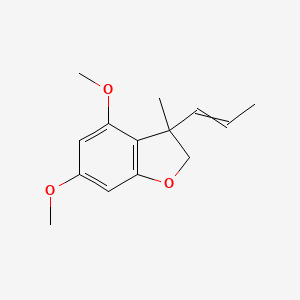
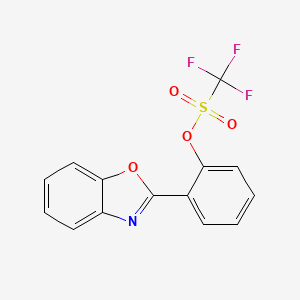
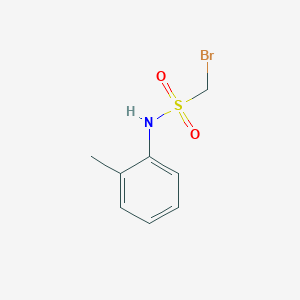
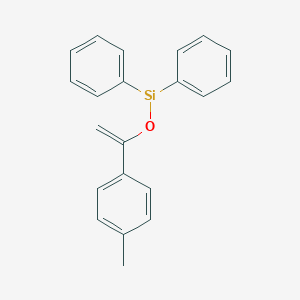
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
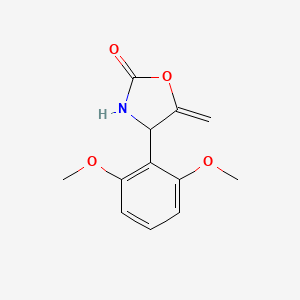
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
